4-Cyclohexylphenyl 2-iodobenzoate
Description
4-Cyclohexylphenyl 2-iodobenzoate is an ester derivative of 2-iodobenzoic acid, where the carboxylic acid group is replaced by a 4-cyclohexylphenoxy moiety. The compound combines the steric bulk of the cyclohexylphenyl group with the electron-deficient iodine substituent in the ortho position of the benzoate ring.
Properties
Molecular Formula |
C19H19IO2 |
|---|---|
Molecular Weight |
406.3g/mol |
IUPAC Name |
(4-cyclohexylphenyl) 2-iodobenzoate |
InChI |
InChI=1S/C19H19IO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2 |
InChI Key |
KKSDDFVWYLAAEL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- Methyl 2-iodobenzoate : A simpler ester used in Suzuki-Miyaura cross-coupling reactions for polymer synthesis .
- Phenyl 2-iodobenzoate : Shares the phenyl ester group but lacks the cyclohexyl substituent.
- 2-Iodobenzoic acid : The parent acid, lacking the ester functionalization.
- Ortho-substituted nitrobenzoates (e.g., 2-nitrobenzoate) : Differ in substituent type (nitro vs. iodo) but share the ortho positioning .
Physicochemical Properties
| Property | 4-Cyclohexylphenyl 2-Iodobenzoate | Methyl 2-Iodobenzoate | 2-Iodobenzoic Acid |
|---|---|---|---|
| Molecular Weight | ~428.3 g/mol | ~276.1 g/mol | ~262.0 g/mol |
| Lipophilicity | High (due to cyclohexylphenyl) | Moderate | Low |
| Solubility | Low in polar solvents | Moderate in THF | Low in water |
| Melting Point | Likely >150°C (estimated) | ~80–85°C | ~210°C (decomposes) |
The cyclohexylphenyl group significantly increases molecular weight and lipophilicity compared to methyl or phenyl esters, reducing solubility in polar solvents like water or methanol. This bulkiness may also elevate melting points due to restricted molecular motion .
Stability and Handling
Iodoaromatics are generally light-sensitive, but esterification may enhance stability compared to the free acid. The cyclohexylphenyl group’s steric bulk could further protect the iodine atom from nucleophilic substitution, improving shelf life.
Spectroscopic Differences
- NMR : The cyclohexylphenyl group would introduce distinct proton environments (e.g., cyclohexyl CH₂ and aromatic protons) absent in simpler esters.
- IR : Ester carbonyl stretching (~1740 cm⁻¹) may shift slightly due to electron-donating/withdrawing effects of substituents.
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